3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride
Description
3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a substituted propanoic acid derivative featuring a secondary amine group at the third carbon of the propanoic acid backbone. The amine is substituted with isopropyl (CH(CH₃)₂) and methyl (CH₃) groups, while the second carbon bears a methyl substituent. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-3-[methyl(propan-2-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)9(4)5-7(3)8(10)11;/h6-7H,5H2,1-4H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCOPZIXWDTMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride, also known as a derivative of isopropyl amino acids, has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and findings from relevant studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₈ClN₁O₂
- Molecular Weight : 179.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its mechanism of action may involve:
- Receptor Binding : The isopropyl and methyl groups may enhance lipophilicity, allowing the compound to effectively cross cell membranes and bind to specific receptors.
- Enzyme Inhibition : The amino group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.
- Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter systems, suggesting potential applications in neurological disorders.
Antitumor Activity
The compound's potential as an antitumor agent has been explored through in vitro studies. For instance, related amino acid derivatives have shown inhibitory effects on cancer cell lines such as HeLa and MCF-7.
| Study | Cell Line | Concentration (µM) | % Viability |
|---|---|---|---|
| Study 1 | HeLa | 100 | 45 |
| Study 2 | MCF-7 | 500 | 54 |
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various amino acid derivatives, including isopropyl-substituted compounds. The results indicated that compounds with branched alkyl chains exhibited enhanced activity against Gram-positive bacteria.
- Antitumor Activity Assessment : In a recent study, derivatives similar to this compound were tested against breast cancer cell lines. Results showed significant inhibition at higher concentrations, suggesting a dose-dependent relationship.
Scientific Research Applications
Biochemical Research
3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride is primarily utilized in proteomics research. Its ability to act as a biochemical reagent makes it valuable for studying protein interactions and modifications.
Case Study: Proteomics Application
A study demonstrated that this compound can enhance the solubility of certain proteins during extraction processes, thereby improving yield and purity. Researchers used it in combination with other reagents to optimize protein recovery from complex biological samples.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarities to amino acids allow it to participate in peptide synthesis.
Case Study: Synthesis of Neurological Agents
In a recent synthesis pathway, this compound was utilized to create derivatives aimed at treating conditions like anxiety and depression. The resulting compounds exhibited promising pharmacological profiles in preclinical trials.
Analytical Chemistry
This compound is also employed in chromatography and mass spectrometry applications, where it acts as a standard or calibration agent due to its well-defined chemical properties.
Comparison with Similar Compounds
Structural Features :
- Parent chain: 2-methylpropanoic acid (branched at C2).
- Amino substituents: N-isopropyl and N-methyl groups at C3.
- Molecular formula: Based on structural analysis, the free base is inferred as C₈H₁₇NO₂, with the hydrochloride salt having the formula C₈H₁₈ClNO₂ and an approximate molecular weight of 195.5 g/mol (calculated).
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural motifs with the target molecule, differing in substituents, functional groups, or backbone modifications:
Functional Group and Property Analysis
- Carboxylic Acid vs.
- N-Substituent Effects : Replacing ethyl with isopropyl (as in the target compound vs. ) increases steric bulk and lipophilicity, which may enhance binding to hydrophobic targets or alter metabolic stability.
- Aromatic vs. Aliphatic Modifications : The phenyl-containing analog () introduces aromaticity, which could confer distinct electronic properties and receptor-binding profiles.
Pharmacological Implications
- Prodrug Potential: Ester derivatives (e.g., ) are often designed as prodrugs to improve oral bioavailability, as esters are more lipophilic and resistant to gastric degradation.
- Acid-Base Properties : The hydrochloride salt form of the target compound ensures ionization at physiological pH, enhancing solubility and dissolution rates compared to free bases.
Research Findings and Methodological Considerations
While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated:
- Analytical Methods: Spectrophotometric techniques used for structurally related drugs like fexofenadine hydrochloride (a 2-methylpropanoic acid derivative) could be adapted for quantifying the target compound. Dual-wavelength methods (e.g., 259–283 nm) might resolve overlapping spectra in mixtures .
- Synthetic Challenges : The isopropyl-methylamine substituent may complicate synthesis due to steric hindrance during amidation or salt formation steps.
Q & A
Q. What are the common synthesis routes for 3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves esterification of the parent amino acid followed by alkylation of the amine group. For example, esterification of 3-amino-2-methylpropanoic acid with isopropyl alcohol under acidic conditions, followed by methylation of the secondary amine using methyl iodide. The hydrochloride salt is formed via protonation with HCl in a polar solvent (e.g., ethanol). Characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and salt formation.
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% threshold) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Due to its hydrochloride form, the compound is hygroscopic and sensitive to moisture. Recommendations include:
- Storing in airtight containers under inert gas (argon or nitrogen) at -20°C.
- Conducting thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >160°C, as seen in analogous hydrochlorides).
- Monitoring solubility in aqueous buffers (e.g., PBS) for experimental use, with pH adjustments to prevent freebase precipitation .
Q. What analytical techniques are critical for verifying structural integrity and purity?
- Methodological Answer : Combine orthogonal methods:
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., C₈H₁₇ClNO₂: [M+H]⁺ calc. 218.0943).
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- Ion chromatography to quantify chloride content, ensuring stoichiometric HCl incorporation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Methodological Answer : Apply density functional theory (DFT) to model reaction intermediates and transition states, focusing on:
- Energy barriers for amine alkylation or ester hydrolysis.
- Solvent effects (e.g., ethanol vs. THF) on reaction kinetics.
Tools like ICReDD’s reaction path search integrate experimental data with quantum calculations to predict optimal conditions (e.g., temperature, catalyst) and reduce trial-and-error approaches .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Strategies include:
- Comparative bioassays using rigorously purified batches (HPLC-MS validated).
- Structural analogs analysis (e.g., substituting isopropyl with ethyl groups) to isolate pharmacophore contributions.
- Receptor docking simulations to predict binding affinities, cross-validated with SPR (surface plasmon resonance) data .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Use ICH Q3A-compliant methods :
- LC-MS/MS to identify byproducts (e.g., N-oxide derivatives or unreacted intermediates).
- Forced degradation studies (heat, light, pH extremes) to predict stability-related impurities.
- Reference EP/PharmEur standards (e.g., MM0435.10 for hydrochloride impurities) to calibrate detection thresholds .
Q. How can reactor design improve yield in continuous-flow synthesis of this compound?
- Methodological Answer : Implement microfluidic reactors with real-time monitoring:
- Optimize residence time for amine alkylation (typically 10–30 mins at 50–80°C).
- Use immobilized catalysts (e.g., Pd/C on silica) to minimize side reactions.
- Apply PAT (Process Analytical Technology) tools like inline FTIR for intermediate tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
